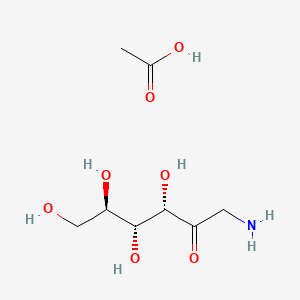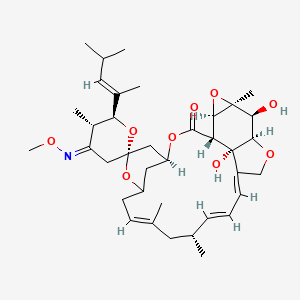![molecular formula C20H36N4O11 B13842499 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one is a chemical compound with the molecular formula C20H36N4O11 and a molecular weight of 508.53. It is a derivative of Gentamicin, an aminoglycoside antibiotic. This compound is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
The preparation of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves several synthetic routes. One common method is through the synthesis of Gentamicin X2 Sulfate, where this compound is obtained as a by-product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, especially as a derivative of Gentamicin. In the industry, it is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves its interaction with specific molecular targets and pathways. As a derivative of Gentamicin, it is likely to exert its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic.
Vergleich Mit ähnlichen Verbindungen
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one can be compared with other similar compounds, such as other derivatives of Gentamicin. These compounds share similar structural features and mechanisms of action but may differ in their specific chemical properties and applications. Some similar compounds include Gentamicin C1, Gentamicin C2, and Gentamicin C1a. The uniqueness of this compound lies in its specific structure and the particular synthetic routes used to obtain it.
Eigenschaften
Molekularformel |
C20H36N4O11 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
(3aR,6R,7R,7aR)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-7-hydroxy-1,3a-dimethyl-4,6,7,7a-tetrahydropyrano[4,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C20H36N4O11/c1-20-5-31-18(13(29)16(20)24(2)19(30)35-20)34-15-7(22)3-6(21)14(12(15)28)33-17-9(23)11(27)10(26)8(4-25)32-17/h6-18,25-29H,3-5,21-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,20-/m0/s1 |
InChI-Schlüssel |
UFVHZHWJZUQEOD-VJHRQCMVSA-N |
Isomerische SMILES |
C[C@]12CO[C@@H]([C@@H]([C@H]1N(C(=O)O2)C)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N |
Kanonische SMILES |
CC12COC(C(C1N(C(=O)O2)C)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

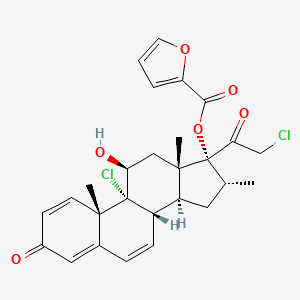
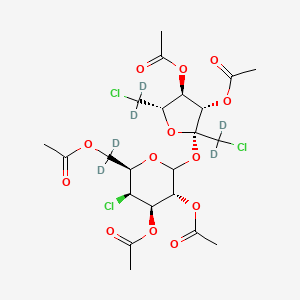
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

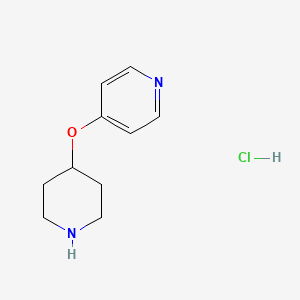
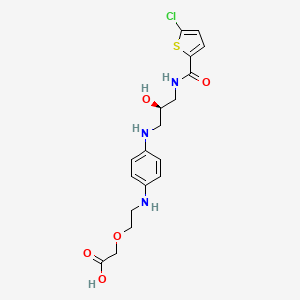
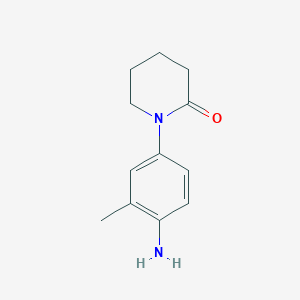
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
